molecular formula C11H24N2O2 B023355 N-Boc-1,6-diaminohexane CAS No. 51857-17-1

N-Boc-1,6-diaminohexane

Cat. No. B023355
CAS RN: 51857-17-1
M. Wt: 216.32 g/mol
InChI Key: RVZPDKXEHIRFPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Boc-1,6-diaminohexane involves the reaction of 1,6-diaminohexane with Boc anhydride. This process is characterized and confirmed through techniques such as Infrared (IR) spectroscopy and proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy, ensuring the proper attachment of the Boc protecting group to the amine end of 1,6-diaminohexane (X. Xun, 2003).

Scientific Research Applications

  • Initiator in Synthesis of Poly(amino acids)

    N-Boc-1,6-diaminohexane shows potential as an initiator for synthesizing two-block poly(amino acids) using N carboxy anhydride monomers (Xun, 2003).

  • Synthesis of Polyamide Supports for Peptide Synthesis

    It's utilized in the synthesis of polyamide supports for peptide synthesis and as peptide-resin conjugates in antibody production (Kanda, Kennedy, & Sparrow, 2009).

  • Self-Assembly in Noncyclic Bis-D- and L-Tripeptides

    N-Boc-1,6-diaminohexane is used as a semirigid vicinal diamine to anchor two N-protected tripeptides for self-assembly into higher-order tubular constructs (Hanessian, Vinci, Fettis, Maris, & T. P. Viet, 2008).

  • Role in Cell Differentiation

    N-acetyl-1,6-diaminohexane catabolites significantly impact murine erythroleukaemic cell differentiation, affecting polyamine biosynthesis and triggering the differentiation process (Meilhoc, Moutin, & Osborne, 1986).

  • Improvement of Mechanical Properties in Nanocomposites

    N-Boc-1,6-diaminohexane-assisted functionalization of nanotubes enhances mechanical properties in epoxy nanocomposites, impacting parameters like Young's modulus and tensile strength (Zhao & Barrera, 2010).

  • Gene Delivery

    It's a key component of novel biodegradable poly(disulfide amine), showing high transfection efficiency and low cytotoxicity in gene delivery (Ou, Wang, Xu, Chang, Bull, & Kim, 2008).

  • Water Disinfection

    In combination with graphene and silver nanoparticles, it effectively disinfects water from bacteria without causing toxicity (Abdelhalim, Galal, Hussein, & Sayed, 2016).

  • Enhancing Solar Cell Efficiency

    Incorporating 1,6-Diaminohexane Dihydrochloride into perovskite precursors significantly boosts the power conversion efficiency of perovskite solar cells (Wang, Liu, Zeng, Wang, Qin, Cao, Yang, Li, Yin, & Zhang, 2018).

Safety And Hazards

N-Boc-1,6-diaminohexane causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

N-Boc-1,6-hexanediamine can be used as a linear hexyl spacer (C6-spacer) to synthesize biodegradable poly (disulfide amine)s for gene delivery . It can also be used to synthesize a multifunctional dendrimer for theranostics, polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences, and self-assembled monolayers (SAMs) that resist adsorption of proteins .

properties

IUPAC Name

tert-butyl N-(6-aminohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZPDKXEHIRFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369777
Record name N-Boc-1,6-diaminohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-1,6-diaminohexane

CAS RN

51857-17-1
Record name N-BOC-1,6-diaminohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51857-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-1,6-diaminohexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(6-aminohexyl)carbamate
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Synthesis routes and methods I

Procedure details

tert-Butyl phenyl carbonate (25.60 mL, 138.0 mmoles) was added to a stirred solution of 1,6-diaminohexane (15.30 g, 131.7 mmoles) in absolute EtOH (150 mL) in a 250 mL RB flask. The apparatus was fitted with a condenser and heated to 78° C. overnight under a blanket of nitrogen and then allowed to cool to room temperature. The solvent was stripped off the reaction mixture in vacuo (rotary evaporator) yielding a pale pink oily residue. CH2Cl2 (200 mL) was added to the residue and the resultant solution extracted with 3×200 mL portions of de-ionised water. For each extraction the pH of the aqueous phase was monitored and adjusted with HCl (aq, 2M) such that the pH of the aqueous layer was 3NCH2—), 3.09 (q, 2H, —C(═O)NCH2—), 4.60 (bs, 1H, —C(═O)NH—).
Quantity
25.6 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
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Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Tert-butylphenyl carbonate (6.37 mL, 14.7 mmol) was added dropwise to a solution of 1,6 diaminohexane (4 g, 14.7 mmol) in ethanol (20 mL) at 80° C. The reaction mixture was refluxed overnight. The reaction mixture was then cooled to room temperature leaving a yellow solution. The solution was concentrated to 15 mL and diluted with water (30 mL). The solution pH was adjusted to 3 with 2M HCl followed by an extraction with dichloromethane (3×50 mL). The water solution pH was then adjusted to pH 12 followed by extraction with dichloromethane (3×50 mL). The organic solutions were combined, washed with sodium bicarbonate (2×50 mL), dried with sodium sulfate, and concentrated to a yellow oil. Characterization matched previously published values (M. Pittelkow, et al., “Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates,” Organic Syntheses (2007) 84, pg 207).
Quantity
6.37 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In this synthesis CDTAMA is reacted with the monoprotected diamine N-(t-butyoxycarbonyl)-1,6-diaminohexane to give the corresponding amide. The t-Boc protecting group is then hydrolyzed to give the product. To prepare the monoprotected diamine N-(t-butyoxycarbonyl)-1,6-diaminohexane, first 9.4 g (81.2 mmol) of 1,6-diaminohexane is dissolved in 60 ml dry chloroform and 0.85 ml (6.1 mmol) triethylamine is added. To this solution is added dropwise 1 g (4.1 mmol) [2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) dissolved in 20 ml dry chloroform. This solution is stirred 7 hr, filtered and the filtrate evaporated to an oil. This oil is vacuum distilled to remove the excess 1,6-diaminohexane. The residue in the distillation flask is dissolved in acetone and purified on a silica gel chromatography column (eluted with acetone) to give 0.68 g (77%) of N-(t-butoxycarbonyl)-1,6-diaminohexane as a yellow oil.
[Compound]
Name
t-Boc
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
diamine N-(t-butyoxycarbonyl)-1,6-diaminohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

A solution of 1,6-diaminohexane (14 g, 0.12 mol) in ethanol (500 mL) was mixed with a solution of di-t-butyl carbonate (23 g, 0.1 mol) in ethanol (500 mL) and stirred overnight. The mixture was filtered, concentrated and the residue was shaken with a mixture of ether (200 mL) and water (50 mL). The aqueous phase was extracted twice with ether (50 mL) and the organic phase was extracted sequentially with brine, cold 0.4N hydrochloric acid (150 mL) and water (2×100 mL). The pH of the acidic extract was brought to 12-13 with 1N sodium hydroxide and it was extracted twice with ether (50 mL). The organic phase was washed with brine, dried (sodium sulfate) and concentrated to yield the title compound (13.16 g, 49%). TLC Rf 0.53 (Kieselgel 60 F254, 15:3:2 2-butanol:formic acid:water); MS(ES) m/e 217.0; 1NMR (400 MHz, CDCl3): δ4.57 (br s, 1H), 3.10-3.12 (m 2H), 2.68-2.71 (m 2H), 1.84 (br s 2H), 1.44-1.48 (br s 9H), 1.32-1.34 (br s 8H).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
49%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Boc-1,6-diaminohexane
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Citations

For This Compound
155
Citations
Y Zhao, EV Barrera - Advanced Functional Materials, 2010 - Wiley Online Library
Homogenous dispersion and strong interfacial bonding are prerequisites for taking full advantage of the mechanical properties of nanotubes in a composite. In order to simultaneously …
Number of citations: 74 onlinelibrary.wiley.com
TS Jong, M Bradley - Organic letters, 2015 - ACS Publications
A series of monoprotected aliphatic diamines (21 examples) were synthesized via continuous flow methods. The carbamates and enamines were obtained in 45–91% yields using a 0.5 …
Number of citations: 16 pubs.acs.org
AP Krapcho, CS Kuell - Synthetic communications, 1990 - Taylor & Francis
We wish to report a convenient pathway to N-tert-butoxycarbonyl-α,ω-alkanediamines 2a-e [H 2 N(CH 2 )χNHBOC; χ=2, 3, 4, 5 and 6; (75–90% yields)] by treatment of the …
Number of citations: 296 www.tandfonline.com
M Ou, XL Wang, R Xu, CW Chang, DA Bull… - Bioconjugate …, 2008 - ACS Publications
Novel biodegradable poly(disulfide amine)s with defined structure, high transfection efficiency, and low cytotoxicity were designed and synthesized as nonviral gene delivery carriers. …
Number of citations: 176 pubs.acs.org
H Xing, L Cheng, M Lu, H Liu, L Lang, T Yang… - Colloids and Surfaces B …, 2019 - Elsevier
Inspired by the excellent membrane affinity of antimicrobial polymers, we synthesized a novel biodegradable poly(amino amine) polymer with pendent side chains that mimic the widely …
Number of citations: 11 www.sciencedirect.com
신성진, 김영진 - 한국고분자학회학술대회연구논문초록집, 2013 - cheric.org
To develop polymeric drug delivery carriers for cancer therapy, arginine-grafted poly (amido ethyleneimine)/heparin complex was formulated. Poly (amido ethyleneimine) was …
Number of citations: 2 www.cheric.org
이유나, 송석민, 김영진 - 한국고분자학회학술대회연구논문초록집, 2012 - cheric.org
To develop polymeric drug delivery carriers for cancer therapy, arginine-grafted poly (amido ethyleneimine)/heparin complex was formulated. Poly (amido ethyleneimine) was …
Number of citations: 2 www.cheric.org
A Vaidya, Y Sun, T Ke, EK Jeong… - Magnetic Resonance in …, 2006 - Wiley Online Library
Photodynamic therapy (PDT) is a minimally invasive and effective approach for cancer treatment. It is potentially useful for treating tumors that are not accessible to surgery, radiation, or …
Number of citations: 53 onlinelibrary.wiley.com
SH Kim, JH Jeong, M Ou, JW Yockman, SW Kim… - Biomaterials, 2008 - Elsevier
A cardiomyocyte-targeted Fas siRNA delivery system was developed using prostaglandin E 2 (PGE 2 )-modified siRNA polyplexes formed by a reducible poly(amido amine) to inhibit …
Number of citations: 66 www.sciencedirect.com
C Ochoa, HF Roenfanz, MC Kozlowski - ChemMedChem, 2022 - Wiley Online Library
The Gram‐positive bacteria, methicillin‐resistant Staphylococcus aureus (MRSA) and Gram‐negative bacteria, Acinetobacter baumannii, are pathogens responsible for millions of …

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